2-(4-chlorophenoxy)pentanoic Acid
Overview
Description
2-(4-chlorophenoxy)pentanoic acid, also known as CPPA, is a synthetic organic compound belonging to the class of phenoxy carboxylic acids. It is an aromatic compound with a molecular formula of C9H9ClO3 and a molecular weight of 198.6 g/mol. CPPA is a colorless solid that is soluble in water and other polar solvents. It has a melting point of 110-112°C and a boiling point of 253°C. CPPA is widely used in scientific research due to its unique properties, including its ability to act as an agonist for certain receptors and its role as a substrate for various enzymes.
Scientific Research Applications
X-ray Imaging Applications : A study by Gopan et al. (2021) synthesized a compound related to 2-(4-chlorophenoxy)pentanoic Acid, namely 4,4-bis(4-hydroxy-3,5-diiodophenyl)pentanoic acid, for potential use in X-ray imaging. This compound exhibited significant radiopacity, suggesting its utility in clinical X-ray imaging applications (Gopan et al., 2021).
Catalytic Hydrogenation : Research by Simakova et al. (2015) investigated the hydrogenation of pentanoic acid over various catalysts. The study is relevant for understanding the chemical transformations and applications of pentanoic acid derivatives, including this compound (Simakova et al., 2015).
Synthesis of Hydroxyproline : Gaudry et al. (1956) conducted a study on the synthesis of hydroxyproline from derivatives of 2-amino-4-pentenoic acid. This research provides insights into the synthetic pathways and potential applications of similar pentanoic acid derivatives (Gaudry et al., 1956).
Oxidative Degradation of Pollutants : Bokare and Choi (2011) explored the oxidative degradation of organic pollutants using a process involving 4-chlorophenol. This research could be relevant for the environmental applications of chlorophenoxypentanoic acids in pollution control (Bokare & Choi, 2011).
Pharmacology of Baclofen Homologues : Karla et al. (1999) synthesized and studied the pharmacology of compounds closely related to this compound. These studies are important for understanding the biological activity and potential therapeutic applications of these compounds (Karla et al., 1999).
Synthesis of Novel Macrocyclic Aromatic Ether Sulfone : Rodewald and Ritter (1997) synthesized a macrocyclic arylene ether sulfone using a compound related to this compound. This research has implications for the development of new materials and polymers (Rodewald & Ritter, 1997).
Antibiotic Synthesis : Kinoshita and Mariyama (1975) conducted a study on the synthesis of a compound present in the antibiotic pyridomycin, which shares structural similarities with this compound. This research is relevant for pharmaceutical applications (Kinoshita & Mariyama, 1975).
Pentanoic Acid Production : Al‐Naji et al. (2020) explored the production of pentanoic acid from γ-valerolactone, providing insights into the industrial applications and synthesis of pentanoic acid derivatives (Al‐Naji et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that similar compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-d), act as synthetic auxins . Auxins are a type of plant hormone that regulate various aspects of plant growth and development.
Mode of Action
Synthetic auxins like 2,4-D induce uncontrolled growth in susceptible plants, leading to their eventual death . They are absorbed through the leaves and translocated to the meristems of the plant .
Biochemical Pathways
Synthetic auxins like 2,4-d are known to affect various physiological processes, including cell elongation, apical dominance, and tissue differentiation .
Result of Action
Synthetic auxins like 2,4-d are known to cause uncontrolled growth and eventually death in susceptible plants .
Action Environment
It is known that the effectiveness of similar compounds, such as 2,4-d, can be influenced by various environmental factors .
Properties
IUPAC Name |
2-(4-chlorophenoxy)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c1-2-3-10(11(13)14)15-9-6-4-8(12)5-7-9/h4-7,10H,2-3H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGZZDWFWLXZEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)OC1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50402217 | |
Record name | 2-(4-chlorophenoxy)pentanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50402217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119061-16-4 | |
Record name | 2-(4-chlorophenoxy)pentanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50402217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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